2-Bromo-1-(6-fluorochroman-2-yl)ethanol

Synthetic methodology Halogen leaving group Nebivolol intermediates

2-Bromo-1-(6-fluorochroman-2-yl)ethanol is the definitive α-halohydrin precursor in the haloketone route to nebivolol, delivering 96–98% crude purity for the downstream oxirane intermediate—directly overcoming racemization issues inherent to aldehyde-based alternatives. Its 6-fluorochroman core is a non-negotiable pharmacophore: des-fluoro or alternative-halogen analogs yield biologically divergent compounds. The bromine atom offers predictable, high-yield SN2 reactivity, while the hydroxyl group enables independent functionalization, making this intermediate a strategic multi-purpose building block for chiral chromanyl libraries. Procure the exact CAS 1315330-69-8 to ensure process robustness and regulatory alignment in your synthetic campaign.

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
Cat. No. B13342692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-fluorochroman-2-yl)ethanol
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CBr)O
InChIInChI=1S/C11H12BrFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2
InChIKeyONMJPYMSRJJACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(6-fluorochroman-2-yl)ethanol: Key Chromanyl Halohydrin Intermediate for Nebivolol Synthesis


2-Bromo-1-(6-fluorochroman-2-yl)ethanol (CAS 1315330-69-8) is a chromanyl bromohydrin with the molecular formula C₁₁H₁₂BrFO₂ and molecular weight 275.11 g/mol . The compound consists of a 6-fluorochroman bicyclic core linked to a 2-bromo-1-hydroxyethyl side chain at the C2 position. Structurally, it belongs to the class of α-halohydrin intermediates employed in the multi-step synthesis of the third-generation cardioselective β₁-adrenergic receptor blocker nebivolol, an antihypertensive agent whose pharmacophore contains two 6-fluorochroman-2-yl moieties [1]. The bromine atom serves as an electrophilic handle for nucleophilic substitution reactions, while the hydroxyl group provides a stereogenic center and a site for subsequent functional group transformations in pharmaceutical intermediate processing.

2-Bromo-1-(6-fluorochroman-2-yl)ethanol: Why Chromanyl Scaffold Halogenation Pattern Precludes Generic Interchange


The 6-fluorochroman framework is a defined pharmacophoric element in several drug discovery programs, and the regiochemistry of substitution on this bicyclic scaffold critically determines both downstream synthetic outcomes and biological activity profiles. In the context of nebivolol intermediate synthesis, the C2 position of the chroman ring must bear a functionalized two-carbon chain, and the halogen atom (Br versus Cl) directly influences reactivity, stereochemical control during asymmetric transformations, and impurity profile in the final active pharmaceutical ingredient [1]. Simply substituting an alternative halogenated ethanol derivative—such as the corresponding α-chlorohydrin or an epoxide—changes the leaving group ability, alters reaction kinetics in subsequent nucleophilic displacement steps, and may introduce different stereochemical outcomes during asymmetric reductions or enzymatic transformations [2]. Furthermore, 6-fluorination on the chroman aromatic ring is non-negotiable for maintaining the desired electronic properties and metabolic stability of downstream pharmacologically active molecules; des-fluoro or alternative halogen-substituted analogs (e.g., 6-chloro, 8-bromo) yield structurally distinct compounds with divergent biological activity [3]. These intrinsic structural and reactivity constraints mandate compound-specific procurement rather than generic replacement with ostensibly similar chromanyl derivatives.

2-Bromo-1-(6-fluorochroman-2-yl)ethanol: Evidence-Based Differentiation Data for Scientific Procurement


Comparative Leaving Group Reactivity: Bromohydrin Versus Chlorohydrin in Nucleophilic Displacement Toward Epoxide Formation

In the base-mediated cyclization of α-halohydrins to form the corresponding 6-fluoro-2-(oxiran-2-yl)chroman epoxide, the bromine substituent in 2-bromo-1-(6-fluorochroman-2-yl)ethanol exhibits superior leaving group ability relative to the chlorine analog. While direct comparative kinetic data between this specific bromohydrin and its chlorohydrin counterpart are not disclosed in the open literature, the established trend in halide nucleofugality (Br⁻ > Cl⁻ in SN2-type displacements) provides a class-level inference that bromo-substituted intermediates undergo faster cyclization under milder basic conditions [1]. Patent documentation confirms that α-haloketones (including chloro and bromo variants) serve as precursors to halohydrins in nebivolol intermediate synthesis, and the subsequent conversion to epoxides is a critical stereochemistry-preserving step [2].

Synthetic methodology Halogen leaving group Nebivolol intermediates

Synthetic Intermediate Identity: Exclusive Role as Precursor to 6-Fluoro-2-(oxiran-2-yl)chroman

2-Bromo-1-(6-fluorochroman-2-yl)ethanol is structurally positioned as the immediate precursor to 6-fluoro-2-(oxiran-2-yl)chroman, the epoxide that serves as a key late-stage intermediate in nebivolol synthesis [1]. Patent literature explicitly describes chromanyl haloketones of formula III and 6-fluoro-2-(oxiran-2-yl)chromans of formula I as the central intermediates, with the halohydrin representing the reduced form that undergoes cyclization to the epoxide [2]. In an optimized industrial process, chromanyl haloketones are synthesized with chemical purity reaching 96–98%, which can be increased to >99% (HPLC) after a single crystallization—a purity benchmark that directly impacts the quality of downstream epoxide and final active pharmaceutical ingredient [3].

Nebivolol synthesis Epoxide intermediate Pharmaceutical process chemistry

Stereochemical Differentiation: Substrate Specificity in Ketoreductase-Catalyzed Asymmetric Reduction

While 2-bromo-1-(6-fluorochroman-2-yl)ethanol itself lacks published enzyme kinetic data, its chlorohydrin analog—2-chloro-1-(6-fluorochroman-2-yl)ethanol—has been quantitatively characterized in ketoreductase-catalyzed asymmetric reductions. In a six-step enzymatic synthesis of (+)-nebivolol, reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone catalyzed by Ketoreductase 228 (Syncozymes) produced the corresponding halohydrins (R)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol and (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol in 92% combined yield [1]. The observed stereochemical outcome establishes that the chromanyl C2 substituent's configuration directs enzyme recognition, and by class-level inference, the bromo analog would present altered steric and electronic parameters to the enzyme active site due to bromine's larger van der Waals radius (Br: 1.85 Å vs Cl: 1.75 Å) [2].

Biocatalysis Asymmetric synthesis Enzyme selectivity

6-Fluorochroman Scaffold Pharmacological Context: Fluorine Substitution Impacts Receptor Binding Affinity

The 6-fluorochroman core present in 2-bromo-1-(6-fluorochroman-2-yl)ethanol is a validated pharmacophoric element. In a series of 6-fluorochroman derivatives evaluated as 5-HT1A receptor antagonists, compounds bearing the 6-fluoro substitution demonstrated antagonist activity in forskolin-stimulated adenylate cyclase assays using CHO cells expressing human 5-HT1A receptors [1]. While this compound itself is an intermediate rather than a final bioactive molecule, the fluorination pattern is preserved through the synthetic sequence to the target drug substance, where it modulates electronic distribution, metabolic stability, and receptor recognition. Substitution of a non-fluorinated chroman (6-H) or alternative halogen (6-Cl) would yield compounds with divergent pharmacokinetic and pharmacodynamic profiles [2].

5-HT1A receptor Structure-activity relationship Fluorine substitution

2-Bromo-1-(6-fluorochroman-2-yl)ethanol: Primary Research and Process Chemistry Application Scenarios


Asymmetric Synthesis of Nebivolol Epoxide Intermediate (6-Fluoro-2-(oxiran-2-yl)chroman)

In the industrial-scale manufacture of the cardioselective β₁-blocker nebivolol, 2-bromo-1-(6-fluorochroman-2-yl)ethanol serves as the halohydrin precursor that undergoes base-mediated intramolecular cyclization to yield 6-fluoro-2-(oxiran-2-yl)chroman, a key late-stage epoxide intermediate [1]. The optimized haloketone/halohydrin route, as disclosed in US10392361B2, provides haloketone precursors with 96–98% crude purity (>99% after crystallization), addressing the racemization and stability limitations inherent to the alternative aldehyde-based pathway [2]. This scenario is directly relevant to process chemists and chemical engineers developing robust, scalable manufacturing routes for nebivolol active pharmaceutical ingredient.

Biocatalytic Asymmetric Reduction Substrate for Enzymatic Halohydrin Production

The structural analog 2-chloro-1-(6-fluorochroman-2-yl)ethanol has been successfully employed as a substrate in ketoreductase-catalyzed asymmetric reductions, yielding halohydrin diastereomers in 92% combined yield [3]. By class-level inference, 2-bromo-1-(6-fluorochroman-2-yl)ethanol represents a candidate substrate for similar enzymatic transformations, though the altered steric profile of bromine (van der Waals radius 1.85 Å) relative to chlorine (1.75 Å) necessitates independent empirical evaluation of enzyme compatibility, conversion efficiency, and stereochemical fidelity. This scenario is applicable to medicinal chemistry groups and biocatalysis laboratories exploring green chemistry approaches to chiral chromanyl building blocks.

Structure-Activity Relationship Studies of 6-Fluorochroman-Derived Pharmacophores

The 6-fluorochroman scaffold embedded in 2-bromo-1-(6-fluorochroman-2-yl)ethanol constitutes a validated pharmacophoric element with demonstrated antagonist activity at human 5-HT1A receptors in functional adenylate cyclase assays [4]. For medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) or other chroman-recognizing biological targets, this bromohydrin intermediate provides a versatile synthetic handle for late-stage diversification—the bromine atom enables nucleophilic displacement with amines, thiols, or carbon nucleophiles, while the hydroxyl group supports further functionalization or conjugation. The preserved 6-fluoro substitution ensures that derivative compounds maintain the electronic and metabolic stability profile conferred by strategic fluorination.

Development of Novel Chromanyl-Based Pharmaceutical Intermediates with Orthogonal Reactivity

The simultaneous presence of a secondary alcohol and a primary alkyl bromide in 2-bromo-1-(6-fluorochroman-2-yl)ethanol offers orthogonal reactivity that process development chemists can exploit for sequential transformations. The bromine atom provides an electrophilic site for SN2-type reactions, while the hydroxyl group can be protected, oxidized, or activated independently. This dual functionality enables the synthesis of diverse chromanyl derivatives—including amino alcohols, ethers, and esters—without requiring additional redox manipulations. The bromohydrin thus serves as a strategic branching point in synthetic route design where preserving the chroman C2 stereochemistry through subsequent transformations is a critical requirement.

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